![molecular formula C18H18N2O4S3 B6477764 5-[(2-{[2,2'-bithiophene]-5-yl}ethyl)sulfamoyl]-2-methoxybenzamide CAS No. 2640878-61-9](/img/structure/B6477764.png)
5-[(2-{[2,2'-bithiophene]-5-yl}ethyl)sulfamoyl]-2-methoxybenzamide
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Overview
Description
The compound contains a bithiophene moiety, which is a type of aromatic compound that consists of two thiophene rings connected by a single bond . Bithiophenes are commonly used in organic electronics and other fields due to their interesting electronic properties .
Chemical Reactions Analysis
Again, the reactivity of this compound would likely be influenced by the bithiophene core and the attached functional groups. Bithiophenes can undergo a variety of reactions, including electrophilic aromatic substitution and cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bithiophene core would likely make it relatively stable and potentially conductive .Scientific Research Applications
- Potential applications include organic light-emitting diodes (OLEDs), organic photovoltaics (solar cells), and organic field-effect transistors (OFETs) .
- The compound could serve as a hole-transport material (HTM) in PSCs. Theoretical studies have examined novel HTMs based on the 2,2’-bithiophene core, which includes derivatives similar to our compound .
Organic Electronics and Optoelectronics
Perovskite Solar Cells (PSCs)
Future Directions
Mechanism of Action
Target of Action
The primary target of the compound “5-[(2-{[2,2’-bithiophene]-5-yl}ethyl)sulfamoyl]-2-methoxybenzamide” is currently unknown. The bithiophene moiety in its structure suggests that it may interact with various aryl iodides bearing an electron-donating or electron-withdrawing substituent . Bithiophene derivatives are known to be important building blocks for the synthesis of a variety of semiconducting small molecules, oligothiophenes, and polymers for use in OLEDs, OFETs, and organic solar cells .
Mode of Action
Based on the presence of the bithiophene moiety, it can be inferred that it might participate in suzuki and stille coupling reactions to form c-c bonds . These reactions are key in the synthesis of semiconducting small molecules and polymers.
properties
IUPAC Name |
2-methoxy-5-[2-(5-thiophen-2-ylthiophen-2-yl)ethylsulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S3/c1-24-15-6-5-13(11-14(15)18(19)21)27(22,23)20-9-8-12-4-7-17(26-12)16-3-2-10-25-16/h2-7,10-11,20H,8-9H2,1H3,(H2,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFEZRLFEHMMZBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCC2=CC=C(S2)C3=CC=CS3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-{[2,2'-Bithiophene]-5-yl}ethyl)sulfamoyl]-2-methoxybenzamide |
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